4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Overview
Description
4-(aminomethyl)-N,N-dimethylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an aminomethyl group at the 4-position and two methyl groups attached to the nitrogen atom at the 2-position.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial membranes and enzymes such as cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These targets play crucial roles in bacterial survival and neurotransmission, respectively.
Mode of Action
For instance, cationic polymers, which target bacterial membranes, are known to cause membrane damage . Similarly, inhibitors of cholinesterases and MAO B can disrupt neurotransmission .
Biochemical Pathways
Compounds that inhibit cholinesterases and mao b can affect neurotransmission pathways . Additionally, compounds that damage bacterial membranes can disrupt various cellular processes, including energy production and nutrient uptake .
Pharmacokinetics
A compound with a similar structure, emamectin benzoate, has shown favorable pharmacokinetic properties . The bioavailability, distribution, metabolism, and excretion of 4-(aminomethyl)-N,N-dimethylquinolin-2-amine would need to be studied to understand its pharmacokinetic profile.
Result of Action
Based on the actions of similar compounds, it could potentially disrupt bacterial cell membranes or inhibit enzymes involved in neurotransmission , leading to bacterial death or altered neurotransmission, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dimethylquinolin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloroquinoline with N,N-dimethylamine followed by the introduction of an aminomethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-dimethylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(aminomethyl)-N,N-dimethylquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)-N,N-dimethylaniline
- 2-methoxy-5-(phenylamino)methylphenol
- 4-(aminomethyl)benzoic acid
Uniqueness
4-(aminomethyl)-N,N-dimethylquinolin-2-amine is unique due to its specific quinoline core structure and the presence of both aminomethyl and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYDNHMDFIHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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